molecular formula C11H15BO3 B3030099 4-(4-Tetrahydropyranyl)phenylboronic acid CAS No. 865360-62-9

4-(4-Tetrahydropyranyl)phenylboronic acid

Cat. No.: B3030099
CAS No.: 865360-62-9
M. Wt: 206.05
InChI Key: MYUSWMGNVKBANV-UHFFFAOYSA-N
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Description

4-(4-Tetrahydropyranyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a phenyl group substituted with a tetrahydropyranyl group, which adds unique properties to its chemical structure. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological compounds such as enzyme residues, nucleic acids, or hydroxyl groups from carbohydrates .

Mode of Action

The mode of action of 4-(4-Tetrahydropyranyl)phenylboronic acid is primarily through its participation in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation .

In oxidative addition, the palladium catalyst forms a bond with the electrophilic organic group, resulting in the oxidation of palladium. In transmetalation, the organoboron compound, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The products of this reaction can be involved in various downstream biochemical pathways, depending on the specific reactants and conditions.

Pharmacokinetics

The pharmacokinetic properties of boronic acids can be influenced by factors such as their stability, solubility, and the presence of functional groups .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, which can have diverse effects at the molecular and cellular levels depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of a suitable catalyst (such as palladium), and the presence of a suitable partner for the cross-coupling reaction . The reaction conditions, such as temperature and solvent, can also significantly impact the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tetrahydropyranyl)phenylboronic acid typically involves the reaction of phenylboronic acid with tetrahydropyranyl chloride in the presence of a base. The reaction proceeds through the formation of a boronate ester intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent the hydrolysis of sensitive intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tetrahydropyranyl)phenylboronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or borohydrides.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

4-(4-Tetrahydropyranyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe for detecting biomolecules.

    Medicine: Boronic acids are explored for their potential in cancer therapy and as enzyme inhibitors.

    Industry: It is used in the production of advanced materials, such as polymers and sensors.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the tetrahydropyranyl group, making it less sterically hindered and more reactive in certain reactions.

    4-Methoxyphenylboronic acid: Contains a methoxy group instead of a tetrahydropyranyl group, which affects its electronic properties and reactivity.

    4-(Trifluoromethyl)phenylboronic acid: Features a trifluoromethyl group, which significantly alters its chemical behavior and applications.

Uniqueness

4-(4-Tetrahydropyranyl)phenylboronic acid is unique due to the presence of the tetrahydropyranyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where controlled reactivity is desired.

Properties

IUPAC Name

[4-(oxan-4-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO3/c13-12(14)11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-4,10,13-14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUSWMGNVKBANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2CCOCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801227314
Record name B-[4-(Tetrahydro-2H-pyran-4-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801227314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865360-62-9
Record name B-[4-(Tetrahydro-2H-pyran-4-yl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865360-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(Tetrahydro-2H-pyran-4-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801227314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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